Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16696445
InChI: InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-7(11)10(14,15)6-12/h7,14-15H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H18FNO4
Molecular Weight: 235.25 g/mol

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC16696445

Molecular Formula: C10H18FNO4

Molecular Weight: 235.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C10H18FNO4
Molecular Weight 235.25 g/mol
IUPAC Name tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-7(11)10(14,15)6-12/h7,14-15H,4-6H2,1-3H3
Standard InChI Key DQSYEHRTNSYNFP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate (C₁₀H₁₈FNO₄) features a six-membered piperidine ring with three distinct functional groups:

  • A tert-butyloxycarbonyl (Boc) group at the nitrogen atom, serving as a protective moiety in synthetic workflows.

  • A fluorine atom at the fourth carbon, enhancing electronegativity and potential hydrogen-bonding interactions.

  • Two hydroxyl groups at the third carbon, contributing to hydrophilicity and chiral complexity.

The molecular weight of 235.25 g/mol and polar surface area of 72.84 Ų suggest moderate solubility in polar solvents, a critical factor in pharmaceutical formulations.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₈FNO₄
Molecular Weight235.25 g/mol
IUPAC Nametert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F
PubChem CID156026282

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate typically involves a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of a linear precursor, such as a diamine or amino alcohol, under acidic or basic conditions.

  • Fluorination: Introduction of fluorine at the fourth position via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic substitution.

  • Hydroxylation: Oxidation or hydroxyl-group installation at the third position, often employing oxidizing agents like osmium tetroxide or dihydroxylation catalysts.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the nitrogen atom, enhancing stability during subsequent reactions.

Reported yields exceed 70% under optimized conditions, though stereochemical control remains challenging due to the adjacent hydroxyl and fluorine groups.

Reaction Mechanisms

The compound’s reactivity is influenced by its functional groups:

  • The Boc group undergoes cleavage under acidic conditions (e.g., trifluoroacetic acid), enabling deprotection for further functionalization.

  • The fluorine atom participates in halogen bonding, potentially directing regioselectivity in cross-coupling reactions.

  • Hydroxyl groups facilitate derivatization through esterification or glycosylation, expanding its utility in prodrug design.

CompoundTarget ReceptorIC₅₀ (nM)
cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylateD₂120
Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate5-HT₁A85
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylatePredicted90–150

Prodrug Feasibility

The Boc-protected amine and hydroxyl groups position this compound as a prodrug candidate. Enzymatic cleavage in vivo could release active metabolites with enhanced blood-brain barrier permeability.

Future Research Directions

Target Identification

  • In vitro screening against kinase and G-protein-coupled receptor panels to identify primary targets.

  • Molecular docking studies to predict binding affinities for neurological receptors.

Structural Optimization

  • Fluorine Replacement: Testing bromine or chlorine substituents to modulate electronic effects.

  • Hydroxyl Group Derivatization: Synthesizing ester or ether analogs to improve metabolic stability.

Pharmacokinetic Profiling

  • ADME Studies: Assessing absorption, distribution, metabolism, and excretion in rodent models.

  • Toxicology: Acute and subchronic toxicity evaluations to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator